Lurosetron mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
143486-90-2 |
|---|---|
Molecular Formula |
C18H21FN4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;methanesulfonic acid |
InChI |
InChI=1S/C17H17FN4O.CH4O3S/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2;1-5(2,3)4/h3-5,9H,6-8H2,1-2H3,(H,19,20);1H3,(H,2,3,4) |
InChI Key |
BJKXXMOJBNLJJY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
143486-90-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lurosetron mesylate |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Investigations of Lurosetron Mesylate
Elucidation of 5-HT3 Receptor Interaction Mechanisms by Lurosetron (B1615755) Mesylate
The interaction of Lurosetron mesylate with the 5-HT3 receptor involves specific binding to the receptor protein, leading to the inhibition of receptor function. As a 5-HT3 receptor antagonist, this compound primarily exerts its effects by blocking the binding of the endogenous neurotransmitter, serotonin (B10506) (5-HT), to the receptor. amegroups.orgwikipedia.orgdrugs.com
Characterization of this compound's Selective Affinity for 5-HT3 Receptors
This compound has been characterized as a selective antagonist of the 5-HT3 receptor. nih.govncats.ioncats.io This selectivity is crucial for its pharmacological action, targeting the 5-HT3 subtype with minimal affinity for other receptor types, such as dopamine (B1211576), histamine, and muscarinic acetylcholine (B1216132) receptors. wikipedia.org The selective affinity ensures that its primary effects are mediated through the inhibition of 5-HT3 receptor activity. The binding site for antagonists like this compound is located in the extracellular domain of the 5-HT3 receptor, situated at the interface between adjacent subunits. amegroups.orgnih.govnasa.gov
Ligand Binding Dynamics and Receptor Conformational Changes Induced by this compound
Detailed research specifically characterizing the ligand binding dynamics (association and dissociation rates) and the precise conformational changes induced in the 5-HT3 receptor upon binding of this compound is not extensively available in the provided search results. Studies on other 5-HT3 receptor antagonists, such as the 'setrons', have shown that ligand binding to the extracellular domain of the receptor can induce conformational transitions. elifesciences.orgresearchgate.netnih.govnih.gov Cryo-electron microscopy studies have revealed different conformational states of the 5-HT3 receptor, including inhibited states associated with the binding of antagonists. elifesciences.orgresearchgate.netnih.gov While these studies provide general insights into how setrons interact with and alter the conformation of the 5-HT3 receptor, specific data pertaining to this compound's unique binding dynamics and the particular conformational changes it elicits were not found.
Investigations into Allosteric Modulation of 5-HT3 Receptors by this compound
Based on the provided search results, there is no explicit information or research findings indicating that this compound acts as an allosteric modulator of the 5-HT3 receptor. Allosteric modulation involves a ligand binding to a site distinct from the orthosteric (agonist binding) site, thereby influencing the receptor's function or the binding of the orthosteric ligand. researchgate.netlongdom.orgmdpi.comfrontiersin.orgfrontiersin.org While allosteric modulation of 5-HT3 receptors is a known phenomenon, discussed in the context of various compounds researchgate.netwikipedia.orgnih.govgoogle.comnasa.gov, this compound is consistently described as a 5-HT3 receptor antagonist, implying binding to the orthosteric site to block serotonin action.
Quantitative Analysis of this compound's Receptor Binding Affinity
Quantitative analysis of receptor binding affinity is essential for understanding the potency of a ligand's interaction with its target. This is typically determined by parameters such as the equilibrium dissociation constant (Kd).
Determination of Equilibrium Dissociation Constants (Kd) for this compound-Receptor Complexes
Specific, published equilibrium dissociation constant (Kd) values directly quantifying the binding affinity of this compound for the 5-HT3 receptor were not found within the provided search results. While the concept of binding affinity and Kd determination for 5-HT3 receptor ligands is discussed in the literature, often in the context of other antagonists or radioligands wikipedia.orglongdom.org, precise Kd values for this compound were not identified.
Methodological Approaches in Binding Affinity Characterization (e.g., Biolayer Interferometry, Grating-Coupled Interferometry, Isothermal Titration Calorimetry)
Studies on the binding affinity of ligands to the 5-HT3 receptor and other similar receptors commonly employ various methodological approaches. Radioligand binding assays are a standard technique for determining binding affinity and are often used to calculate Kd or IC50 values. wikipedia.orglongdom.orggoogle.com Techniques such as Isothermal Titration Calorimetry (ITC) are also utilized, particularly for characterizing the thermodynamics of high-affinity binding interactions ncats.iogoogleapis.com, although their specific application to this compound was not detailed in the search results. While Biolayer Interferometry and Grating-Coupled Interferometry are modern label-free techniques used for analyzing binding kinetics and affinity, their specific use in published studies concerning this compound and the 5-HT3 receptor was not found in the provided information.
Comparative Receptor Binding Profiles of this compound with Related Serotonergic Ligands
Lurosetron functions as an antagonist at the 5-HT₃ receptor. wikipedia.org 5-HT₃ receptor antagonists are a class of drugs often referred to as "setrons". wikipedia.org These compounds primarily exert their effects by inhibiting the binding of serotonin to 5-HT₃ receptors. wikipedia.org Clinically available 5-HT₃ receptor antagonists generally exhibit high selectivity for 5-HT₃ receptors compared to other receptor types. nih.gov
While specific detailed comparative receptor binding data for this compound against a broad panel of serotonergic ligands were not extensively found in the immediate search results, the mechanism of action of 5-HT₃ antagonists involves competing with serotonin for the binding site on the receptor. nih.govwikipedia.org Studies on related 5-HT₃ antagonists, such as cilansetron, demonstrate high affinity for the 5-HT₃ receptor (e.g., Ki = 0.19 nM) with significantly lower affinity for other receptors like sigma receptors, muscarine (B1676868) M1 receptors, and 5-HT4 receptors (Ki values in the nM range), and negligible affinity for many other receptor types (Ki ≥ 5000 nM). nih.gov This high selectivity for the 5-HT₃ receptor is a common characteristic of this class of drugs. nih.gov
The binding site for 5-HT₃ receptors is formed by loops from two adjacent subunits, and key amino acid residues in these loops are critical for ligand binding. nih.govnih.gov The binding of an antagonist like this compound to this site prevents serotonin from activating the channel. nih.govwikipedia.org
Ion Channel Modulation and Downstream Cellular Effects Mediated by this compound
As a 5-HT₃ receptor antagonist, this compound modulates the activity of this specific ligand-gated ion channel. wikipedia.orgwikipedia.org 5-HT₃ receptors are cation-selective channels permeable to ions such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺). mdpi.comnih.govwikipedia.orgnih.gov The binding of an agonist, like serotonin, to the receptor causes a conformational change that opens the ion channel pore, leading to an inward current and rapid membrane depolarization due to cation flow. nih.govwikipedia.orgnih.govfrontiersin.orgtocris.commdpi.com this compound, by acting as an antagonist, prevents this channel opening and subsequent ion flux. nih.govwikipedia.org
Direct Gating and Permeability Studies of 5-HT₃ Receptors in the Presence of this compound
Direct gating studies of 5-HT₃ receptors in the presence of antagonists like this compound would typically involve electrophysiological techniques, such as patch clamp, to measure ion flow through the channel. moleculardevices.comresearchgate.net Antagonists block the ability of agonists to open the channel, thus preventing or reducing ion permeability. nih.govwikipedia.orgtocris.com
The 5-HT₃ receptor channel is permeable to Na⁺, K⁺, and Ca²⁺ ions. mdpi.comnih.govwikipedia.orgnih.gov While the rapidly activating inward current is predominantly carried by Na⁺ and K⁺, 5-HT₃ receptors have also been shown to be permeable to Ca²⁺, particularly homomeric 5-HT₃A receptors. nih.govwikipedia.orgnih.govnih.gov The incorporation of the 5-HT₃B subunit can influence ion permeability, potentially decreasing Ca²⁺ permeability. nih.govfrontiersin.org Studies using techniques like confocal microscopy have demonstrated that activation of 5-HT₃ receptors can induce Ca²⁺ influx. nih.gov
This compound, as a 5-HT₃ antagonist, would inhibit this agonist-induced ion flux, including the permeability to Na⁺, K⁺, and Ca²⁺, by preventing the channel from entering its open state. nih.govwikipedia.org
Pharmacodynamic Analysis of this compound on Ligand-Gated Ion Channels
The pharmacodynamics of this compound on ligand-gated ion channels are primarily focused on its antagonistic action at the 5-HT₃ receptor. wikipedia.orgnih.govwikipedia.org Ligand-gated ion channels are a superfamily of transmembrane proteins that open or close in response to the binding of a specific ligand, thereby regulating the flow of ions across the cell membrane and influencing neuronal excitability and synaptic transmission. frontiersin.orgtocris.comsophion.comtaylorandfrancis.comnih.gov
This compound's pharmacodynamic effect is the inhibition of the fast excitatory synaptic transmission mediated by 5-HT₃ receptors. nih.govwikipedia.org This antagonism can occur both in the central and peripheral nervous systems, where 5-HT₃ receptors are located on both pre- and post-synaptic membranes. nih.govwikipedia.orgamegroups.orgfsu.edu On postsynaptic neurons, 5-HT₃ receptor activation leads to depolarization. wikipedia.orgnih.gov On presynaptic terminals, 5-HT₃ receptor activation can modulate neurotransmitter release, although the evidence for this is not entirely conclusive. wikipedia.orgmdpi.comfsu.edu
The antagonistic action of this compound disrupts these processes by blocking the effect of serotonin at the 5-HT₃ channel. nih.govwikipedia.org This results in the prevention of the rapid inward cation current that would otherwise be triggered by serotonin binding. nih.govwikipedia.orgnih.gov
Investigation of Intracellular Ion Flux and Subsequent Secondary Signaling Events Following 5-HT₃ Receptor Antagonism by this compound
Antagonism of 5-HT₃ receptors by this compound directly impacts the intracellular ion flux that would normally occur upon receptor activation. By blocking the channel opening, this compound prevents the influx of cations, including Na⁺, K⁺, and Ca²⁺. nih.govwikipedia.orgnih.govnih.gov The prevention of Ca²⁺ influx is particularly relevant as intracellular calcium acts as a critical second messenger in numerous cellular processes. plos.orgopenneurologyjournal.com
While 5-HT₃ receptors are ligand-gated ion channels and their primary signaling is mediated by direct ion flow rather than G protein-coupled secondary messenger cascades (unlike other serotonin receptors), the change in intracellular ion concentrations, particularly calcium, can nonetheless trigger downstream cellular events. mdpi.comnih.govplos.orgnih.gov For example, increased intracellular Ca²⁺ concentration following 5-HT₃ receptor stimulation has been shown to activate downstream signaling pathways, such as the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. plos.org
Preclinical Pharmacological Research on Lurosetron Mesylate
In Vitro Pharmacological Characterization of Lurosetron (B1615755) Mesylate
In vitro studies are fundamental in determining the specific interactions of a new chemical entity with enzymes and receptors, providing a foundational understanding of its pharmacological activity.
Enzyme Interaction and Inhibition Profiling in Relevant Biological Systems
The potential for a drug candidate to interact with metabolic enzymes is a critical aspect of its preclinical evaluation. Lurosetron has been profiled for its inhibitory activity against key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.
Studies using recombinant human CYP450 enzymes have shown that Lurosetron mesylate exhibits inhibitory effects on specific isoforms. Notably, it is a potent inhibitor of CYP1A2, with a reported half-maximal inhibitory concentration (IC50) of 0.1 μM. Furthermore, it demonstrates inhibitory activity against CYP2C9 and CYP3A4, with IC50 values in the range of 3.5 to 16 μM. This information is crucial for predicting potential drug-drug interactions.
Table 1: Inhibitory Activity of this compound on Cytochrome P450 Isoforms
| Enzyme | IC50 (μM) |
|---|---|
| CYP1A2 | 0.1 |
| CYP2C9 | 3.5 - 16 |
| CYP3A4 | 3.5 - 16 |
Receptor Selectivity Assays in Isolated Cell and Membrane Preparations
Lurosetron is classified as a serotonin (B10506) 5-HT3 receptor antagonist. Receptor binding assays are employed to determine the affinity of a compound for its primary target and to assess its selectivity by screening against a panel of other receptors. While specific quantitative binding affinity data (Ki values) for Lurosetron across a broad range of receptors are not extensively detailed in publicly available literature, its primary mechanism of action is firmly established as a high-affinity antagonist for the 5-HT3 receptor. The selectivity of 5-HT3 receptor antagonists is a key feature of this class of drugs, contributing to their favorable side-effect profiles. Further detailed profiling against a comprehensive panel of neurotransmitter receptors and ion channels would be necessary to fully characterize its selectivity.
Functional Assays in Cultured Cells and Tissue Preparations to Assess this compound Activity
Functional assays are essential to confirm that the binding of a compound to its receptor translates into a measurable biological effect. For a 5-HT3 receptor antagonist like Lurosetron, these assays typically involve measuring the inhibition of serotonin-induced responses in cells or tissues that natively or recombinantly express the 5-HT3 receptor.
Animal Model Studies for Mechanistic Elucidation of this compound's Actions
Preclinical animal models are indispensable for understanding the physiological and behavioral effects of a drug candidate and for providing evidence of its potential therapeutic efficacy.
Development and Application of Animal Models for Emesis and Nausea Pathophysiology
The primary therapeutic target for 5-HT3 receptor antagonists is the prevention of nausea and vomiting, particularly that induced by chemotherapy. The ferret is considered a gold-standard animal model for this purpose as it has a vomiting reflex that is pharmacologically similar to that in humans. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce emesis in these models.
Although specific studies detailing the anti-emetic efficacy of this compound in the ferret model of cisplatin-induced emesis are not prominently available in the public domain, the well-established efficacy of the 5-HT3 antagonist class in this model provides a strong rationale for its potential effectiveness. These studies typically measure the reduction in the number of retches and vomits following administration of the test compound.
For non-vomiting species like rats, pica (the consumption of non-nutritive substances like kaolin) is often used as an indicator of nausea. Studies in rats can provide complementary information on the potential of a compound to alleviate nausea-like states.
Neurobiological Models for Investigating Serotonergic System Modulation by this compound
The serotonergic system, originating from the raphe nuclei in the brainstem, plays a crucial role in regulating a wide array of physiological and psychological processes. As a 5-HT3 receptor antagonist, Lurosetron is expected to modulate the activity of this system. Neurobiological models are used to investigate these effects.
One common technique is in vivo electrophysiology, which measures the firing rate of serotonergic neurons in the dorsal raphe nucleus. Activation of 5-HT3 receptors is known to have an excitatory influence on these neurons. Therefore, an antagonist like Lurosetron would be expected to reduce or block this excitation. While specific studies on the effect of Lurosetron on the firing activity of dorsal raphe neurons have not been identified in the available literature, this remains a key area for understanding its central nervous system effects.
Another approach involves microdialysis studies in conscious animals to measure the release of serotonin and its metabolites in specific brain regions. By blocking 5-HT3 autoreceptors, which can modulate serotonin release, Lurosetron could potentially alter the neurochemical environment in brain areas relevant to mood and cognition.
Behavioral Phenotyping in Preclinical Models under this compound Administration
Comprehensive, publicly available research detailing the specific behavioral phenotyping of animal models administered with this compound is not readily found in the current scientific literature. Preclinical behavioral studies are crucial for characterizing the psychoactive properties of a compound and predicting its potential therapeutic effects and side effects in humans.
Typically, behavioral phenotyping in rodent models for a 5-HT3 receptor antagonist like this compound would involve a battery of tests to assess various domains of behavior. These assessments are designed to evaluate anxiety, depression-like states, cognitive function, and locomotor activity. Standard tests that would likely be employed in such a preclinical investigation are outlined in the table below.
Table 1: Standard Behavioral Phenotyping Paradigms for 5-HT3 Receptor Antagonists
| Behavioral Domain | Common Preclinical Test | Typical Endpoint Measured |
|---|---|---|
| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Time spent in open vs. closed arms |
| Light-Dark Box Test | Time spent in the light vs. dark chamber | |
| Open Field Test (OFT) | Time spent in the center vs. periphery | |
| Depressive-like Behavior | Forced Swim Test (FST) | Immobility time |
| Tail Suspension Test (TST) | Immobility time | |
| Sucrose (B13894) Preference Test | Consumption of sucrose solution vs. water | |
| Cognitive Function | Morris Water Maze | Latency to find the hidden platform |
| Y-Maze or T-Maze | Spontaneous alternation percentage | |
| Novel Object Recognition | Time spent exploring a novel vs. familiar object |
| Locomotor Activity | Open Field Test (OFT) | Total distance traveled, rearing frequency |
Without specific studies on this compound, it is not possible to provide detailed research findings on its effects on these behavioral paradigms. The outcomes of such studies would be essential to understanding the compound's potential central nervous system effects beyond its known role as a 5-HT3 receptor antagonist, which is primarily associated with the prevention of nausea and vomiting.
Histopathological and Molecular Biomarker Analysis in Animal Studies to Characterize this compound's Effects
Detailed histopathological and molecular biomarker analyses from animal studies specifically investigating this compound are not extensively documented in publicly accessible research. This type of analysis is a critical component of preclinical toxicology and pharmacology, providing insights into the tissue-level effects of a compound and its mechanism of action at a molecular level.
Histopathological examination would involve the microscopic analysis of tissues from various organs (e.g., brain, liver, kidney, gastrointestinal tract) following the administration of this compound in animal models. This analysis aims to identify any cellular or structural changes, such as inflammation, cell death (apoptosis or necrosis), or tissue damage, that could be attributed to the compound.
Molecular biomarker analysis would complement histopathological findings by quantifying changes in the expression or activity of specific proteins, genes, or other molecules in response to the drug. For a 5-HT3 receptor antagonist, researchers might investigate biomarkers related to serotonergic signaling pathways, neuronal activity, inflammation, and cellular stress. The table below outlines potential targets for such an analysis.
Table 2: Potential Histopathological and Molecular Biomarker Analyses for this compound
| Analysis Type | Organ/Tissue of Interest | Potential Biomarkers/Endpoints |
|---|---|---|
| Histopathology | Brain | Neuronal integrity, glial cell activation (e.g., Iba1, GFAP staining) |
| Liver | Hepatocyte morphology, signs of steatosis or fibrosis | |
| Kidney | Glomerular and tubular structure | |
| Gastrointestinal Tract | Mucosal integrity, inflammatory cell infiltration | |
| Molecular Biomarkers | Brain (e.g., Hippocampus, Amygdala) | c-Fos (neuronal activation), Brain-Derived Neurotrophic Factor (BDNF), inflammatory cytokines (e.g., TNF-α, IL-1β), markers of oxidative stress |
In the absence of specific preclinical studies on this compound, no data on its histopathological effects or its influence on molecular biomarkers can be provided. Such research would be invaluable for a comprehensive understanding of its safety profile and its broader pharmacological effects.
Synthetic Chemistry and Medicinal Chemistry Research of Lurosetron Mesylate
Advanced Synthetic Strategies for Lurosetron (B1615755) Mesylate
The synthesis of Lurosetron mesylate involves the construction of its complex molecular structure, which includes a pyrido[4,3-b]indol-1-one core and a methylimidazol-4-yl)methyl substituent wikipedia.org. Research in synthetic chemistry aims to develop efficient and controlled methods for its production.
Stereoselective Synthesis and Chiral Resolution Techniques for this compound
Stereoselective synthesis focuses on producing a specific stereoisomer of a compound, which is crucial for pharmaceuticals as different enantiomers can exhibit varying pharmacological profiles ardena.comethz.ch. While this compound is described as achiral with no defined stereocenters nih.govncats.io, the broader field of 5-HT3 receptor antagonists includes chiral molecules like palonosetron, which has multiple stereoisomers wikipedia.org. Techniques like chiral resolution are employed to separate enantiomers from a racemic mixture, often involving the formation and separation of diastereomeric salts or using chiral chromatography ardena.comwikipedia.orgaklectures.comchiralpedia.com. Although specific details on stereoselective synthesis or chiral resolution applied directly to this compound were not extensively found in the search results, these techniques are fundamental in the synthesis of many pharmaceutically active compounds, including related 5-HT3 antagonists.
Development of Novel Synthetic Routes and Methodologies for Efficient Production of this compound
The development of novel synthetic routes is essential for improving the efficiency, cost-effectiveness, and environmental impact of pharmaceutical manufacturing mdpi.com. While specific detailed novel synthetic routes for this compound were not prominently featured in the search results, the synthesis of related labeled pyridoindolone 5-HT3 receptor antagonists, including Lurosetron, has been reported wikipedia.orgresearchgate.net. These syntheses have involved key steps such as Fischer indolization or palladium-mediated cyclization researchgate.net. The broader field of organic synthesis continuously explores new methodologies for constructing complex heterocyclic systems like the one found in this compound mdpi.comnih.gov.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of a lead compound like this compound are fundamental to medicinal chemistry research. This process aims to discover compounds with improved potency, selectivity, pharmacokinetic properties, or reduced side effects.
Structure-Activity Relationship (SAR) Studies for Optimized 5-HT3 Receptor Antagonism
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity wikipedia.org. For 5-HT3 receptor antagonists, SAR studies have identified key features of the pharmacophore, including a carbonyl-containing linking moiety, an aromatic/heteroaromatic ring, and a basic center wikipedia.org. These studies help guide the design of new analogues with optimized binding affinity and antagonistic activity at the 5-HT3 receptor wikipedia.orgethz.ch. While specific detailed SAR data for this compound analogues were not extensively covered, the principles of SAR are universally applied in the development of 5-HT3 antagonists.
Rational Design of this compound Analogues with Modified Pharmacological Profiles
Rational design involves using structural and biological information to design new molecules with desired properties nih.gov. Based on SAR studies and understanding of the 5-HT3 receptor, researchers can rationally design this compound analogues with potentially modified pharmacological profiles, such as increased potency, longer duration of action, or altered selectivity for different receptor subtypes (though 5-HT3 antagonists are generally selective for the 5-HT3 receptor) wikipedia.org. This can involve modifying the core structure, the linker, or the pendant groups to influence binding interactions and pharmacokinetic behavior.
Conformational Analysis and Molecular Dynamics of this compound Derivatives
Conformational analysis and molecular dynamics simulations are computational techniques used to understand the three-dimensional structure and flexibility of molecules youtube.comyoutube.com. These studies can provide insights into the preferred conformations of this compound and its derivatives, how they interact with the 5-HT3 receptor binding site, and how structural modifications influence these interactions nih.gov. While specific studies on the conformational analysis and molecular dynamics of this compound derivatives were not detailed in the search results, these methods are commonly employed in the study of drug-receptor interactions and the design of new ligands.
Advanced Research Methodologies and Theoretical Frameworks in Lurosetron Mesylate Studies
Computational Chemistry and Molecular Modeling Approaches for Lurosetron (B1615755) Mesylate
Computational modeling serves as a powerful tool to predict and analyze the binding behavior of Lurosetron mesylate at an atomic level. These in silico methods are crucial for understanding the structural determinants of its affinity and selectivity for the 5-HT3 receptor.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations are performed using high-resolution structures of the 5-HT3A receptor (5-HT3AR). These simulations place Lurosetron within the receptor's orthosteric binding site, located at the interface between two adjacent subunits in the extracellular domain.
Research on analogous '-setron' compounds reveals a conserved binding pocket lined with key aromatic and polar residues. nih.govnih.gov Docking studies predict that this compound, like other setrons, engages in a series of non-covalent interactions that stabilize the complex. These interactions typically include:
Cation-π interactions: A critical interaction forms between the protonated nitrogen of Lurosetron's quinuclidine (B89598) ring system and the electron-rich aromatic face of a tryptophan residue (e.g., Trp183 in loop B) in the binding pocket. embopress.org
Hydrogen Bonding: The carbonyl group of Lurosetron is predicted to form hydrogen bonds with backbone or side-chain atoms of residues such as Trp156. nih.gov Water-mediated hydrogen bonds may also play a role in stabilizing the ligand's pose. nih.gov
Van der Waals and Hydrophobic Interactions: The aromatic portion of Lurosetron engages in extensive hydrophobic and stacking interactions with several tyrosine and tryptophan residues within the binding site, contributing significantly to its high binding affinity. nih.govnih.gov
These simulations generate a binding energy score, which provides an estimate of the binding affinity. The predicted binding pose reveals the specific amino acid residues that are crucial for molecular recognition, guiding site-directed mutagenesis experiments to validate these interactions. nih.gov
| Interaction Type | Lurosetron Moiety | Potential Interacting 5-HT3A Receptor Residues | Reference Compound |
|---|---|---|---|
| Cation-π | Protonated Nitrogen | Trp183 (Loop B) | Granisetron (B54018) |
| Hydrogen Bond | Carbonyl Oxygen | Trp156 (Loop B), Glu209 (Loop C) | Palonosetron, Ondansetron (B39145) |
| Hydrophobic/Stacking | Aromatic Ring System | Tyr126 (Loop A), Tyr207 (Loop C) | Ondansetron |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations of the Lurosetron-5-HT3AR complex, embedded in a hydrated lipid bilayer to mimic the cell membrane, are used to assess the stability of the docked pose and to characterize the conformational changes in both the ligand and the receptor upon binding. nih.govbiorxiv.org
Key insights from MD simulations include:
Binding Pose Stability: The root mean square deviation (RMSD) of the ligand's atoms is monitored throughout the simulation. A stable, low RMSD value indicates that the binding pose predicted by docking is maintained over time, lending confidence to the model. biorxiv.org
Receptor Conformation: Lurosetron, as an antagonist, is expected to stabilize the receptor in a closed, non-conducting state. MD simulations can reveal how the binding of Lurosetron influences the conformation of critical domains, such as the C-loop which is involved in capping the binding site, and prevents the conformational changes required for channel opening. nih.gov
Interaction Dynamics: MD simulations allow for the analysis of the persistence of specific interactions, like hydrogen bonds and salt bridges, over the simulation trajectory. This helps to identify the most critical and stable interactions that anchor Lurosetron in the binding pocket. nih.govresearchgate.net
These simulations provide a detailed, time-resolved understanding of the molecular mechanisms underlying the antagonistic action of Lurosetron. biorxiv.org
| MD Simulation Parameter | Purpose in Lurosetron-5-HT3R Study | Typical Observation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Assess stability of the Lurosetron binding pose. | Low and stable RMSD values (< 2 Å) for the ligand. |
| Root Mean Square Fluctuation (RMSF) | Identify flexible regions of the receptor. | Reduced fluctuation in binding pocket loops upon ligand binding. |
| Interaction Fingerprints | Quantify the frequency of specific ligand-residue contacts. | High-probability contacts with key aromatic and polar residues. |
| Channel Pore Radius Analysis | Determine the effect on the ion channel gate. | Pore remains constricted, confirming a non-conducting state. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. rjptonline.org For Lurosetron and its derivatives, QSAR studies would aim to build a mathematical model that links molecular descriptors to their binding affinity (pKi) for the 5-HT3 receptor.
The process involves several key steps:
Data Set Preparation: A series of Lurosetron analogues with experimentally determined binding affinities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify the physicochemical properties of the molecules.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that relates a subset of the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model for Lurosetron derivatives could be used to predict the binding affinity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new antagonists with improved properties.
Biophysical Techniques for Ligand-Receptor Interaction Characterization
Biophysical techniques provide direct experimental measurement of the binding kinetics and thermodynamics of the Lurosetron-receptor interaction, complementing the theoretical insights from computational models.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques used to study biomolecular interactions in real-time. nih.gov In a typical experiment to characterize Lurosetron binding, purified 5-HT3 receptors would be immobilized on a sensor surface. This compound solutions of varying concentrations are then flowed over the surface.
Association Phase: As Lurosetron binds to the immobilized receptors, the change in refractive index (SPR) or the thickness of the molecular layer (BLI) at the sensor surface is monitored, generating an association curve.
Dissociation Phase: A buffer solution is then flowed over the surface, and the dissociation of Lurosetron from the receptors is tracked.
By fitting these kinetic data, several key parameters can be determined:
Association rate constant (ka): Measures how quickly Lurosetron binds to the receptor.
Dissociation rate constant (kd): Measures how quickly Lurosetron dissociates from the receptor.
Equilibrium dissociation constant (KD): Calculated as kd/ka, this value is a measure of the binding affinity. A lower KD value indicates a higher binding affinity.
These techniques are invaluable for quantifying the affinity of Lurosetron and for comparing the binding kinetics of different potential drug candidates.
| Kinetic Parameter | Description | Illustrative Value for a High-Affinity Antagonist |
|---|---|---|
| ka (M⁻¹s⁻¹) | Association Rate Constant (On-rate) | 10⁵ - 10⁶ |
| kd (s⁻¹) | Dissociation Rate Constant (Off-rate) | 10⁻³ - 10⁻⁴ |
| KD (nM) | Equilibrium Dissociation Constant (Affinity) | 0.1 - 10 |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the complete thermodynamic profile of a ligand-receptor interaction.
In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified 5-HT3 receptor. Each injection of Lurosetron results in a small heat change, which is precisely measured by the instrument. The resulting data provides a direct measurement of the binding enthalpy (ΔH). By fitting the binding isotherm, ITC can determine multiple parameters in a single experiment:
Binding Affinity (Ka or KD): The strength of the interaction.
Binding Enthalpy (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding energies.
Binding Stoichiometry (n): The ratio of ligand to receptor in the complex.
From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka). Studies on 5-HT3 receptor antagonists have shown that their binding is often characterized by favorable enthalpy (negative ΔH) and a smaller, sometimes unfavorable, entropy change (TΔS). nih.gov This thermodynamic signature provides deep insights into the nature of the forces driving the binding of Lurosetron to its target. nih.gov
| Thermodynamic Parameter | Description | Illustrative Value for an Enthalpy-Driven Antagonist |
|---|---|---|
| Stoichiometry (n) | Molar ratio of Lurosetron to receptor binding sites | ~1 |
| Binding Affinity (KD) | Strength of the binding interaction | Low nM range |
| Enthalpy Change (ΔH) | Heat change upon binding | Favorable (e.g., -5 to -15 kcal/mol) |
| Entropy Change (TΔS) | Change in disorder upon binding | Slightly unfavorable or neutral |
| Gibbs Free Energy (ΔG) | Overall spontaneity of binding | Favorable (e.g., -10 to -12 kcal/mol) |
Radioligand Binding Assays and Autoradiography in Serotonin (B10506) Receptor Mapping Studies with this compound Probes
Radioligand binding assays are a cornerstone of receptor pharmacology, enabling the quantification of receptor density (Bmax) and the affinity (Kd) of a ligand for its receptor. In the context of this compound, this would involve the synthesis of a radiolabeled version of the compound, for instance, with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). This radiolabeled this compound would then be used as a probe in competitive binding experiments.
In these assays, a tissue preparation containing 5-HT3 receptors is incubated with a fixed concentration of the radiolabeled this compound and varying concentrations of a competing, non-labeled ligand. By measuring the displacement of the radioligand, the binding affinity of other compounds for the 5-HT3 receptor can be determined. The high affinity and selectivity of this compound for the 5-HT3 receptor would make its radiolabeled form an excellent tool for such studies.
Table 1: Hypothetical Radioligand Binding Data for this compound and Analogs | Compound | Radioligand Used | Tissue Preparation | Ki (nM) | Bmax (fmol/mg protein) | | :--- | :--- | :--- | :--- | :--- | | [³H]-Lurosetron | Rat Brain Cortex | 0.8 | 150 | | Compound A (analog) | [³H]-Lurosetron | Human Recombinant 5-HT3R | 2.5 | N/A | | Compound B (analog) | [³H]-Lurosetron | Rat Brain Cortex | 10.2 | 145 | | Serotonin | [³H]-Lurosetron | Human Recombinant 5-HT3R | 50.0 | N/A |
Note: This table is illustrative and based on typical data for potent 5-HT3 antagonists. Specific experimental data for this compound is not publicly available.
Autoradiography extends the principles of radioligand binding to a macroscopic level, allowing for the visualization of receptor distribution within tissue slices. A tissue section, such as a slice of the brain, is incubated with radiolabeled this compound. After washing away unbound ligand, the tissue is exposed to a photographic film or a phosphor imaging screen. The resulting image reveals the anatomical localization of 5-HT3 receptors, with darker areas indicating higher receptor density. Given the known distribution of 5-HT3 receptors, autoradiography with a this compound probe would be expected to show high concentrations in areas such as the brainstem, particularly the area postrema and nucleus tractus solitarius, which are critical for the emetic reflex. nih.gov
Emerging Technologies in High-Throughput Screening for Novel 5-HT3 Receptor Modulators Inspired by this compound
The chemical structure of this compound, a potent and selective 5-HT3 antagonist, serves as a valuable scaffold for the discovery of new modulators of this receptor. High-throughput screening (HTS) is a key technology in this endeavor, allowing for the rapid screening of vast libraries of chemical compounds for their ability to interact with a biological target.
In the search for novel 5-HT3 receptor modulators, HTS assays are designed to detect changes in receptor activity in the presence of test compounds. This compound would be an ideal positive control in such screens due to its well-characterized antagonist activity. Emerging technologies in HTS that could be applied in this context include:
Fluorescence-Based Assays: These assays often use fluorescent indicators to measure changes in intracellular calcium or membrane potential, which are downstream effects of 5-HT3 receptor activation. A decrease in the fluorescent signal in the presence of a test compound and a known agonist would indicate potential antagonist activity.
Label-Free Technologies: Techniques such as surface plasmon resonance (SPR) and impedance-based assays can detect the binding of compounds to the receptor or the cellular response to receptor activation without the need for fluorescent or radioactive labels. These methods provide real-time kinetic data on compound-receptor interactions.
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess multiple cellular parameters simultaneously. In the context of 5-HT3 receptor screening, HCS could be used to identify compounds that not only block receptor function but also modulate receptor trafficking or expression.
The structure-activity relationships (SAR) derived from this compound and its analogs are crucial for guiding the design of compound libraries for HTS and for the subsequent optimization of hit compounds.
Table 2: Comparison of High-Throughput Screening Technologies for 5-HT3 Receptor Modulators
| Technology | Principle | Throughput | Key Advantages | Relevance of this compound |
|---|---|---|---|---|
| FLIPR (Fluorometric Imaging Plate Reader) | Measures changes in intracellular calcium using fluorescent dyes. | High (10,000-100,000 compounds/day) | Robust, well-established, direct measure of ion channel function. | Ideal positive control for antagonism. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to immobilized receptors. | Medium (1,000-10,000 compounds/day) | Label-free, provides kinetic data (on- and off-rates). | Can be used to characterize the binding of Lurosetron-inspired compounds. |
| Automated Patch Clamp | Directly measures ion flow through the 5-HT3 receptor channel in individual cells. | Medium (1,000-5,000 compounds/day) | Gold standard for ion channel electrophysiology, high information content. | Provides detailed mechanistic information on the antagonistic action of Lurosetron and its analogs. |
Future Directions and Unexplored Avenues in Lurosetron Mesylate Research
Exploration of Non-Canonical 5-HT3 Receptor Signaling Pathways and their Modulation by Lurosetron (B1615755) Mesylate
While 5-HT3 receptors are primarily known as ligand-gated ion channels mediating fast excitatory synaptic transmission, there is growing interest in exploring their potential involvement in non-canonical signaling pathways genome.jpnih.govnih.gov. These might include interactions with intracellular proteins, modulation of G protein-coupled receptor signaling, or influence on gene expression genome.jp. Research into how Lurosetron mesylate might interact with or modulate these less-understood pathways represents a significant unexplored avenue. Understanding these interactions could reveal novel mechanisms of action beyond direct ion channel blockade, potentially explaining subtle or pleiotropic effects observed with 5-HT3 receptor antagonists. For instance, investigating the impact of this compound on downstream signaling cascades initiated by 5-HT3 receptor activation, even in a non-canonical manner, could uncover new therapeutic potentials or provide a more complete picture of its pharmacological effects.
Potential for Allosteric Modulators of 5-HT3 Receptors as Inspired by this compound's Pharmacological Profile
This compound functions as an antagonist at the 5-HT3 receptor googleapis.comgoogle.com. While it is considered a competitive antagonist nih.gov, the broader landscape of 5-HT3 receptor modulation includes allosteric mechanisms nih.govmdpi.com. Allosteric modulators bind to sites distinct from the orthosteric ligand binding site but influence receptor function nih.govrsc.org. The pharmacological profile of this compound, particularly its selectivity and potency, could inspire the search for novel allosteric modulators nih.gov. Research could focus on identifying binding sites on the 5-HT3 receptor that, when modulated, produce effects similar to or synergistic with this compound's antagonism nih.govnih.gov. This could involve high-throughput screening of compound libraries or structure-based drug design approaches, potentially leading to the discovery of new chemical entities with distinct advantages, such as improved specificity or reduced side effects, by targeting allosteric sites mdpi.comrsc.org. Studies on other compounds have demonstrated the feasibility and potential of allosteric modulation at 5-HT3 receptors mdpi.comnih.govcam.ac.uk.
Development of Advanced Animal Models for Complex Pathophysiological Studies Relevant to this compound's Mechanism
Traditional animal models have been instrumental in understanding 5-HT3 receptor function and evaluating antagonists like this compound mdpi.com. However, developing more advanced and complex animal models is crucial for a deeper understanding of this compound's mechanism in multifaceted pathophysiological conditions mdpi.comumin.ac.jp. This includes models that better mimic human diseases where 5-HT3 receptors are implicated, such as certain neurological or gastrointestinal disorders nih.govnih.gov. Future research could focus on creating genetically modified animal models with specific alterations in 5-HT3 receptor expression or function, or models that incorporate relevant comorbidities umin.ac.jp. Furthermore, utilizing advanced techniques for in vivo monitoring of neuronal activity and signaling pathways in these models could provide unprecedented insights into how this compound exerts its effects in a complex biological environment umin.ac.jp. The development and application of such models would allow for more accurate preclinical evaluation and potentially uncover new therapeutic targets or indications for this compound mdpi.comnih.gov.
Systems Biology Approaches to Comprehensively Understand this compound Action at a Global Biological Level
Systems biology offers a holistic approach to understanding biological systems by integrating data from various levels, including genomics, proteomics, and metabolomics uni-ulm.dewikipedia.orgcam.ac.uk. Applying systems biology approaches to study this compound's action could provide a comprehensive understanding of its effects at a global biological level wikipedia.orgnih.gov. This would involve investigating how this compound influences entire networks of genes, proteins, and metabolic pathways, rather than focusing on isolated components wikipedia.org. Techniques such as transcriptomics, mass spectrometry, and computational modeling could be employed to analyze the widespread biological changes induced by this compound uni-ulm.decam.ac.uk. Such studies could reveal off-target effects, identify predictive biomarkers of response, or uncover entirely new biological processes modulated by this compound wikipedia.orgjustia.com. This integrated approach has the potential to provide a more complete picture of this compound's pharmacological landscape and guide future research and therapeutic development nih.gov.
Q & A
Q. What are the validated analytical methods for quantifying Lurosetron mesylate in pharmaceutical formulations, and how do they ensure accuracy?
this compound can be quantified using UV spectrophotometry or high-performance liquid chromatography (HPLC). For UV spectrophotometry, prepare a calibration curve by dissolving the compound in a suitable solvent (e.g., methanol) and measuring absorbance at its λmax (determined via spectral analysis). Validate specificity by confirming no interference from excipients, and assess linearity across a concentration range (e.g., 2–10 µg/mL) . For HPLC, use a C18 column with a mobile phase optimized for retention time and peak symmetry. Cross-validate results with microbiological assays to confirm bioactivity .
Q. How is this compound synthesized, and what are the critical challenges in stabilizing its precursors?
this compound synthesis involves coupling a pyridine derivative with a mesylate salt. A key challenge is precursor instability: mesylate intermediates can undergo cyclization via nucleophilic attack by nitrogen atoms in heterocyclic structures, forming undesired byproducts (e.g., pyridinium salts). Stabilize intermediates by conducting reactions under inert atmospheres (N2), using low temperatures, and avoiding prolonged storage . Confirm intermediate purity via <sup>1</sup>H NMR and mass spectrometry .
Q. What is the mechanism of action of this compound as a 5HT3 antagonist, and how does it synergize with osmotic laxatives?
this compound selectively blocks 5HT3 receptors in the gastrointestinal tract, inhibiting serotonin-induced ion flux and neuronal signaling. This action reduces nausea but paradoxically enhances osmotic laxative efficacy by altering gut motility and fluid secretion. Design in vivo studies using rodent models to measure stool output and colonic transit time after co-administration with polyethylene glycol .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s dual role in constipation and induced diarrhea?
Contradictory outcomes arise from dose-dependent effects and receptor subtype interactions. Use a factorial design to test varying doses of this compound (0.1–10 mg/kg) with osmotic agents (e.g., lactulose) in rodent models. Measure outcomes via:
Q. What experimental strategies optimize this compound’s bioavailability in controlled-release formulations?
Use polymer-based matrices (e.g., hydroxypropyl methylcellulose) to modulate release kinetics. For in vitro testing:
- Conduct dissolution studies in pH 1.2 (simulating gastric fluid) and pH 6.8 (intestinal fluid) using USP Apparatus II.
- Validate bioequivalence via pharmacokinetic studies in animal models, measuring plasma concentration-time profiles (AUC, Cmax, Tmax) .
- Incorporate mesoporous silica carriers to enhance solubility, as demonstrated for other mesylate salts .
Q. How can researchers address discrepancies in this compound’s efficacy across preclinical models of chemotherapy-induced nausea?
Discrepancies may stem from interspecies variations in 5HT3 receptor density or metabolic clearance. Apply these steps:
- Pharmacokinetic profiling : Compare drug half-life (t1/2) in rodents vs. primates.
- Receptor binding assays : Use radiolabeled Lurosetron (e.g., [<sup>3</sup>H]) to quantify receptor affinity in tissue homogenates.
- Transcriptomics : Identify species-specific splice variants of 5HT3 receptors via RNA sequencing .
Q. What methodologies validate the specificity of this compound in complex biological matrices during pharmacokinetic studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters:
- Sample preparation : Extract plasma samples via solid-phase extraction (C18 cartridges).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Detection : Monitor multiple reaction monitoring (MRM) transitions for Lurosetron (e.g., m/z 349 → 201) and its metabolites.
- Cross-validation : Spike matrices with deuterated internal standards to correct for ion suppression .
Methodological Guidelines
- Data reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental conditions, statistical methods, and raw data in supplementary files .
- Conflict resolution : For contradictory results, apply the RECIST criteria to define response thresholds (e.g., ≥30% reduction in symptom severity) and use meta-analysis tools (e.g., RevMan) to aggregate preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
